Methyl 3,3-dibenzylthio-2-cyanoacrylate
Description
Contextualization of Cyanoacrylate Chemistry and its Structural Diversity
Cyanoacrylate esters are a well-established class of vinyl monomers known for their rapid polymerization, a property that has led to their widespread use as instant adhesives. pepolska.pl The fundamental structure consists of an acrylate (B77674) backbone with a cyano (nitrile) group and an ester group attached to the α-carbon. This arrangement of two strong electron-withdrawing groups renders the double bond highly polarized and susceptible to nucleophilic attack, which initiates the characteristic rapid anionic polymerization. nih.gov
The structural diversity of cyanoacrylates is primarily achieved by varying the alkyl or aryl group of the ester functionality. This modification influences the physical properties of both the monomer and the resulting polymer. caribjscitech.com However, further structural complexity can be introduced by substitution at the β-carbon of the acrylate system, leading to highly functionalized monomers with tailored chemical reactivity and potential applications beyond adhesion.
Significance of Geminal Substitution at the β-Carbon in α,β-Unsaturated Systems
In typical α,β-unsaturated carbonyl compounds, the β-carbon is electrophilic due to the electron-withdrawing nature of the conjugated carbonyl group. rsc.org This makes it a prime site for nucleophilic (Michael) addition. However, geminal substitution at the β-carbon, particularly with heteroatoms like sulfur, dramatically alters this electronic profile.
When two thioether groups are attached to the β-carbon, as in the case of Methyl 3,3-dibenzylthio-2-cyanoacrylate, the molecule is no longer a simple Michael acceptor. It becomes a ketene (B1206846) dithioacetal derivative. tandfonline.comtandfonline.com Ketene dithioacetals are characterized by the presence of two sulfur atoms on the β-carbon, which can donate electron density to the double bond through resonance. This creates a "push-pull" system where the α-carbon is electron-deficient (the "pull" from the cyano and ester groups) and the β-carbon is relatively electron-rich (the "push" from the two thioether groups). This electronic arrangement reverses the typical reactivity, making the β-carbon less susceptible to nucleophiles and opening up different reaction pathways. tandfonline.com
Unique Characteristics and Research Opportunities of this compound
This compound stands out due to its unique combination of functional groups. The geminal dibenzylthio substituents at the β-position classify it as a highly functionalized ketene dithioacetal. This structure is predicted to bestow several unique characteristics:
Altered Reactivity: Unlike standard cyanoacrylates, its reactivity is not dominated by simple anionic polymerization initiated at the β-carbon. The electron-donating thioether groups make it a versatile intermediate for various organic transformations.
Synthetic Potential: Ketene dithioacetals are valuable building blocks in organic synthesis, often used for the construction of complex heterocyclic compounds like pyrimidines, pyridines, and thiophenes. baselius.ac.in The presence of the cyanoacrylate moiety provides additional reactive sites.
"Push-Pull" Olefin Nature: The electronic push-pull system can lead to interesting properties, including potential applications in materials science and nonlinear optics, areas where such polarized molecules are of significant interest.
These unique features present numerous research opportunities. Investigating its role in cycloaddition reactions, its behavior with various electrophiles and nucleophiles, and its potential to act as a precursor for novel heterocyclic systems are promising avenues for scientific exploration.
Overview of Research Scope and Methodological Approach
A comprehensive investigation of this compound would follow a structured methodological approach. The initial phase would focus on its synthesis, followed by thorough characterization and an exploration of its chemical reactivity.
Synthesis: The compound can likely be synthesized via a well-established route for ketene dithioacetals. tandfonline.comtandfonline.com This typically involves the reaction of an active methylene (B1212753) compound (methyl cyanoacetate) with carbon disulfide in the presence of a base, followed by alkylation of the resulting dithiolate intermediate with an alkylating agent (benzyl bromide or benzyl (B1604629) chloride).
Characterization: Following synthesis and purification, the compound's structure would be unequivocally confirmed using a suite of analytical techniques. This includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the proton and carbon framework.
Infrared (IR) Spectroscopy: To identify key functional groups such as the cyano (C≡N), ester carbonyl (C=O), and alkene (C=C) bonds. researchgate.netafinitica.com
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Reactivity Studies: The final phase would involve exploring the compound's synthetic utility. This would include reacting it with various reagents to understand its behavior as a "push-pull" olefin and its potential as a synthon for more complex molecules.
Data Tables
Table 1: Proposed Synthetic Protocol for this compound
This table outlines a potential two-step synthesis based on established methods for preparing ketene dithioacetals from active methylene compounds. tandfonline.comtandfonline.com
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product |
| 1 | Methyl cyanoacetate, Carbon disulfide | Strong Base (e.g., Sodium hydride) | Anhydrous THF or DMF | 0 °C to Room Temp. | Dithiolate salt intermediate |
| 2 | Dithiolate salt intermediate | Benzyl bromide (2 equivalents) | Anhydrous THF or DMF | Room Temp. | This compound |
This is an interactive table. You can sort and filter the data.
Table 2: Predicted Spectroscopic Data for this compound
The following table presents the expected analytical data based on the compound's structure and typical values for similar functional groups found in the literature. researchgate.netresearchgate.net
| Technique | Functional Group | Expected Signal/Value |
| ¹H NMR | -OCH₃ (Methyl Ester) | Singlet, ~3.8 ppm |
| -SCH₂- (Benzyl) | Singlet, ~4.2 ppm (4H) | |
| -C₆H₅ (Aromatic) | Multiplet, ~7.2-7.4 ppm (10H) | |
| ¹³C NMR | -OCH₃ | ~53 ppm |
| -SCH₂- | ~40 ppm | |
| C=C (α-carbon) | ~100 ppm | |
| C=C (β-carbon) | ~170 ppm | |
| C≡N | ~115 ppm | |
| C=O | ~162 ppm | |
| Aromatic Carbons | ~127-135 ppm | |
| IR Spectroscopy | C≡N (Nitrile) | ~2220 cm⁻¹ |
| C=O (Ester) | ~1725 cm⁻¹ | |
| C=C (Alkene) | ~1580 cm⁻¹ |
This is an interactive table. You can sort and filter the data.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO2S2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
methyl 3,3-bis(benzylsulfanyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H17NO2S2/c1-22-18(21)17(12-20)19(23-13-15-8-4-2-5-9-15)24-14-16-10-6-3-7-11-16/h2-11H,13-14H2,1H3 |
InChI Key |
VMDZMIRQMJSNDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(SCC1=CC=CC=C1)SCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3,3 Dibenzylthio 2 Cyanoacrylate
Adaptations of the Knoevenagel Condensation for Sterically Hindered Reactants
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netsemanticscholar.org However, the synthesis of Methyl 3,3-dibenzylthio-2-cyanoacrylate via this route is complicated by the steric bulk of the required carbonyl compound, a dibenzylthioacetaldehyde equivalent.
A hypothetical direct route to this compound involves the Knoevenagel condensation of a "Dibenzylthioacetaldehyde Equivalent" with methyl cyanoacetate. Dibenzylthioacetaldehyde, or more accurately 2,2-bis(benzylthio)acetaldehyde, is a sterically demanding substrate. The condensation would proceed by the deprotonation of methyl cyanoacetate to form a nucleophilic carbanion, which would then attack the carbonyl carbon of the aldehyde. A subsequent dehydration step would yield the target α,β-unsaturated product.
The primary challenge in this approach lies in the synthesis and stability of 2,2-bis(benzylthio)acetaldehyde. The synthesis of analogous α,α-dithioacetals can be complex. rsc.org The steric hindrance posed by the two bulky benzylthio groups can significantly slow down the rate of the condensation reaction, potentially leading to low yields and the formation of side products.
To overcome the challenges associated with sterically hindered reactants in a Knoevenagel condensation, the choice of the catalytic system is crucial. Both base-catalyzed and acid-catalyzed systems can be employed, each with specific advantages.
Base Catalysis: Traditional base catalysts for the Knoevenagel condensation include primary and secondary amines (e.g., piperidine, triethylamine) and alkali metal hydroxides or alkoxides (e.g., KOH, sodium ethoxide). growingscience.complu.mxunifap.br For sterically hindered substrates, stronger bases such as sodium hydride (NaH) or potassium t-butoxide may be necessary to facilitate the formation of the enolate from methyl cyanoacetate. rsc.org The general mechanism involves the deprotonation of the active methylene compound, followed by nucleophilic attack on the carbonyl component.
Acid Catalysis: Lewis acids (e.g., ZnCl₂, TiCl₄) and Brønsted acids can also catalyze the Knoevenagel condensation. thieme-connect.deresearchgate.netrltsc.edu.in Acid catalysis typically proceeds by activating the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic enol form of the active methylene compound. For a sterically hindered aldehyde, this activation could be key to promoting the reaction. Bifunctional acid-base catalysts have also been developed to facilitate both the enolization and the condensation steps. nih.gov
Modern Catalytic Systems: Recent advancements have introduced a variety of catalytic systems that could be beneficial for this challenging transformation. These include ionic liquids, which can act as both solvent and catalyst, and organocatalysts such as imidazolium salts. rsc.orguab.cat These systems can offer advantages in terms of reaction rates, yields, and easier product purification.
| Catalyst Type | Examples | Role in Overcoming Barriers |
| Strong Bases | Sodium Hydride (NaH), Potassium t-butoxide | Efficiently deprotonates the active methylene compound to increase nucleophilicity. |
| Lewis Acids | Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄) | Activates the sterically hindered carbonyl group towards nucleophilic attack. |
| Organocatalysts | Imidazolium salts, Proline derivatives | Can provide a favorable reaction environment and activate both reactants through specific interactions. |
| Phase-Transfer Catalysts | Quaternary ammonium salts | Facilitate reactions between reactants in different phases, potentially increasing reaction rates. |
Exploration of Alternative Synthetic Routes to β,β-Disubstituted α-Cyanoacrylates
Given the challenges of a direct Knoevenagel condensation with a sterically hindered aldehyde, alternative synthetic strategies are often more practical for the synthesis of β,β-disubstituted α-cyanoacrylates like this compound.
An alternative approach involves the introduction of the benzylthio groups via nucleophilic substitution on a suitable precursor. This can be envisioned in two primary ways:
Substitution on a Dihalo-acrylate: This method would start with a precursor such as methyl 2-cyano-3,3-dihaloacrylate. The two halogen atoms would then be displaced by two equivalents of benzylthiolate, generated from benzylthiol and a suitable base. This double nucleophilic substitution would directly yield the target compound. The success of this method depends on the availability of the dihalo-acrylate precursor and the efficiency of the substitution reaction, which can be influenced by steric factors.
Substitution on a Ketene (B1206846) Dithioacetal: Another strategy involves the reaction of a more readily available ketene dithioacetal, such as methyl 3,3-bis(methylthio)-2-cyanoacrylate, with a nucleophile. While not a direct route to the dibenzylthio derivative, this highlights the reactivity of the β-position of such compounds.
A more robust and commonly employed method for the synthesis of ketene dithioacetals, which are isomers of the target compound, involves a one-pot reaction of an active methylene compound, carbon disulfide, and an alkylating agent. researchgate.netgrowingscience.com This methodology can be directly applied to the synthesis of this compound.
The reaction proceeds in a stepwise manner:
Formation of a Dithiocarboxylate Salt: Methyl cyanoacetate is reacted with carbon disulfide in the presence of a strong base (e.g., sodium hydride, potassium t-butoxide). The base deprotonates the active methylene group, and the resulting carbanion attacks the carbon of carbon disulfide to form a dithiocarboxylate salt.
Dialkylation: The dithiocarboxylate salt is then treated in situ with two equivalents of an alkylating agent, in this case, benzyl (B1604629) chloride. The sulfur atoms of the dithiocarboxylate act as nucleophiles, displacing the chloride from benzyl chloride in two successive S-alkylation steps to form the final product.
This one-pot, three-component reaction is often highly efficient and avoids the need to synthesize and isolate a sensitive aldehyde intermediate.
Optimization of Reaction Conditions for Maximizing Yield and Purity
The optimization of reaction conditions is critical for the successful synthesis of this compound, particularly for the one-pot synthesis from methyl cyanoacetate, carbon disulfide, and benzyl chloride. Key parameters to consider include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
Base: The choice of base is crucial for the initial deprotonation of methyl cyanoacetate. Strong, non-nucleophilic bases such as sodium hydride or potassium t-butoxide are often preferred to ensure complete and rapid formation of the carbanion. growingscience.comrsc.org The amount of base used is also important; typically, two equivalents are required to deprotonate the active methylene compound and to neutralize the acid formed during the reaction.
Solvent: The solvent must be able to dissolve the reactants and intermediates and be inert to the strong base used. Anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are commonly employed. rsc.org
Temperature: The initial reaction with carbon disulfide is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. The subsequent alkylation with benzyl chloride may be performed at room temperature or with gentle heating to ensure the reaction goes to completion.
Stoichiometry: The stoichiometry of the reactants should be carefully controlled. Typically, a slight excess of carbon disulfide and benzyl chloride may be used to ensure complete conversion of the methyl cyanoacetate.
Below is a table summarizing the typical reaction conditions for the synthesis of ketene dithioacetals that can be adapted for the target molecule.
| Parameter | Condition | Rationale |
| Active Methylene Compound | Methyl Cyanoacetate | Provides the α-cyanoacrylate backbone. |
| Carbon Source | Carbon Disulfide | Reacts with the deprotonated active methylene compound to form the dithio moiety. |
| Alkylating Agent | Benzyl Chloride | Introduces the benzylthio groups. |
| Base | Sodium Hydride, Potassium t-butoxide | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | DMF, THF, DMSO | Anhydrous, polar aprotic solvent to dissolve reactants and intermediates. |
| Temperature | 0 °C to room temperature | Low temperature for initial reaction control, room temperature for alkylation. |
Advanced Techniques for Monomer Purification and Stabilization
The inherent reactivity of cyanoacrylate monomers, such as this compound, necessitates sophisticated purification and stabilization strategies to ensure high purity, prevent premature polymerization, and guarantee a viable shelf life. These monomers are highly susceptible to anionic polymerization initiated by trace amounts of moisture or basic substances, as well as free-radical polymerization induced by heat or light. researchgate.netwikipedia.org Consequently, advanced methodologies focus on the removal of synthetic byproducts and the strategic introduction of inhibitors to control both polymerization pathways.
Monomer Purification Methodologies
The synthesis of cyanoacrylate esters typically involves a Knoevenagel condensation followed by a thermal depolymerization ("cracking") of the resulting oligomeric prepolymer. core.ac.uknih.gov This process can leave behind impurities, including acidic residues from catalyst removal and unreacted precursors, which must be removed to yield a high-purity monomer.
Distillation: The primary method for purifying the crude monomer is distillation under reduced pressure. core.ac.uk This technique effectively separates the volatile monomer from non-volatile impurities and the prepolymer residue. The process is carefully controlled to prevent thermally-induced polymerization during purification. Key parameters that are optimized for specific monomers include temperature, pressure, and the presence of polymerization inhibitors in the distillation flask. For highly functionalized or high-molecular-weight monomers, fractional distillation may be employed to achieve the desired purity. A method for purifying ethyl-2-cyanoacrylate, for example, involves deaerating the composition by blowing an inert gas under reduced pressure (100 to 10000 Pa) at a temperature of 5 to 50°C. google.com
Chromatographic Techniques: For highly specialized or functionalized cyanoacrylates, chromatographic methods offer superior separation and purity.
Flash Chromatography: While more common for purifying precursors like substituted cyanoacetates, flash chromatography can be adapted for small-scale purification of the final monomer, particularly in research and development settings. afinitica.com
Capillary Electrophoresis (CE): This analytical technique is a powerful tool for monitoring the purification process. It can effectively quantify trace inorganic and acidic anionic impurities that could initiate polymerization, thus validating the efficiency of distillation or other purification steps. core.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is used for the analytical separation and purity assessment of cyanoacrylate monomers, particularly for identifying and quantifying residual impurities or side-products. nih.gov
Monomer Stabilization Strategies
Effective stabilization is critical and typically involves a dual approach, utilizing both anionic and free-radical inhibitors to provide comprehensive protection against premature polymerization during storage and handling.
Inhibition of Anionic Polymerization: Anionic polymerization is the most common and rapid pathway for cyanoacrylate curing, triggered by nucleophiles like water or bases. researchgate.net Stabilization is achieved by maintaining a slightly acidic environment.
Acidic Stabilizers: Gaseous acids like sulfur dioxide or nitric oxide are often used. google.com Protonic acids and Lewis acids are also employed, though their concentration must be carefully controlled to avoid "over-stabilization," which can impede subsequent adhesive curing. semanticscholar.org
Acid Chelates: An advanced method involves the use of acid chelates formed from boric acid (or its derivatives) and polyhydroxy compounds such as pyrogallol. afinitica.com These chelates act as effective anionic inhibitors without significantly compromising the cure speed of the final adhesive formulation. afinitica.com
Inhibition of Free-Radical Polymerization: Free-radical polymerization can be initiated by heat, UV light, or peroxides. Phenolic compounds are the most common class of inhibitors used to quench these free radicals. chempoint.com
Phenolic Inhibitors: Hydroquinone (HQ) is a widely used, effective general-purpose inhibitor. core.ac.ukchempoint.com Other common choices include 4-methoxyphenol (MEHQ) and butylated hydroxytoluene (BHT), which are often selected for their ability to be easily removed before polymerization if required. wikipedia.org Combinations of inhibitors, such as hydroquinone and butylated hydroxyanisole (BHA), can be used to achieve a synergistic stabilizing effect. google.com The concentration of these inhibitors is typically in the parts-per-million (ppm) range. afinitica.com
| Inhibitor Type | Example Compound | Function | Typical Concentration (ppm) |
| Anionic | Sulfur Dioxide | Neutralizes basic initiators | Varies (introduced as gas) |
| Boric Acid/Pyrogallol Chelate | Chelates and neutralizes bases | Varies based on components | |
| Free-Radical | Hydroquinone (HQ) | Scavenges free radicals | 10 - 600 afinitica.com |
| 4-Methoxyphenol (MEHQ) | Scavenges free radicals | 10 - 600 | |
| Butylated Hydroxyanisole (BHA) | Scavenges free radicals in combination | Varies (e.g., 25-75x HQ amount) google.com |
Optimal Storage Conditions: Beyond chemical inhibition, physical storage conditions are paramount for maximizing the monomer's shelf life. The primary goals are to minimize exposure to moisture and heat.
| Condition | Recommendation | Rationale |
| Temperature | Store unopened containers at 2°C to 7°C. | Slows down the rate of both anionic and free-radical polymerization. |
| Moisture | Keep containers tightly sealed. Use desiccants (e.g., silica packs) in storage areas. | Prevents initiation of anionic polymerization by atmospheric moisture. |
| Pre-use Handling | Allow refrigerated containers to reach ambient temperature before opening. | Prevents condensation of moist air inside the cold container. |
| Post-use Handling | Do not refrigerate opened containers. | Refrigerating air that has entered the container can cause moisture to condense, reducing shelf life. |
Mechanistic Investigations of Methyl 3,3 Dibenzylthio 2 Cyanoacrylate Reactivity
Electronic and Steric Effects of Geminal Dibenzylthio Moieties on the Olefinic Bond
The two benzylthio groups attached to the β-carbon of the acrylate (B77674) backbone significantly modulate the electronic and steric environment of the olefinic bond. These substituents are crucial in determining the molecule's reactivity towards both nucleophiles and electrophiles.
The β-carbon in methyl 3,3-dibenzylthio-2-cyanoacrylate is markedly electrophilic. This is a consequence of the cumulative electron-withdrawing effects of the cyano (-CN) and methyl ester (-COOCH₃) groups at the α-position. These groups delocalize the π-electrons of the double bond, creating a significant partial positive charge on the β-carbon.
Stereoelectronic effects are critical in dictating the trajectory of nucleophilic attack on the double bond. For a nucleophile to add to the β-carbon, its highest occupied molecular orbital (HOMO) must effectively overlap with the lowest unoccupied molecular orbital (LUMO) of the olefin. The LUMO of this compound is primarily localized on the α- and β-carbons.
The bulky benzylthio groups exert significant steric hindrance, influencing the approach of incoming nucleophiles. The preferred trajectory of attack will be one that minimizes steric repulsion with these groups. While specific stereochemical studies on this molecule are not widely available, it is expected that the conformation of the benzylthio groups will create a chiral environment that could lead to diastereoselectivity in additions if the nucleophile or other parts of the molecule are chiral. The orientation of the sulfur lone pairs and the C-S bonds can also influence the transition state geometry of addition reactions, a classic example of stereoelectronic control.
Nucleophilic Addition Pathways to the β-Carbon
The high electrophilicity of the β-carbon makes it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, a common pathway for ketene (B1206846) dithioacetals.
Studies on analogous compounds, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate, have demonstrated their reactivity with various nucleophiles.
Amines: Primary and secondary amines are effective nucleophiles that react with ketene dithioacetals. The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones, for instance, leads to the formation of mercapto pyrazole (B372694) derivatives. This occurs through a nucleophilic attack of the amine on the β-carbon, followed by the elimination of one of the methylthio groups as a methylthiolate leaving group and subsequent cyclization. A similar reaction is expected with this compound, where one of the benzylthio groups would be displaced.
Alcohols and Water: Alcohols and water are generally weaker nucleophiles than amines. Their reaction with this compound would likely require catalysis (acidic or basic) to proceed at a significant rate. Under basic conditions, the formation of an alkoxide or hydroxide (B78521) ion would enhance nucleophilicity, facilitating attack at the β-carbon. The stability of the dithioacetal moiety suggests that forcing conditions might be necessary for these weaker nucleophiles to effect a substitution.
The general mechanism for these reactions is depicted below:
Nucleophilic Addition-Elimination Mechanism| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The nucleophile (Nu⁻) attacks the electrophilic β-carbon of the double bond, breaking the π-bond and forming a tetrahedral intermediate. |
| 2. Elimination | The tetrahedral intermediate collapses, reforming the double bond and eliminating one of the benzylthiolate groups as a leaving group. |
Nucleophilicity: Stronger, softer nucleophiles are expected to react faster. For example, thiols are generally more nucleophilic towards these types of substrates than alcohols.
Solvent: Polar aprotic solvents can enhance the rate of reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its reactivity.
Leaving Group Ability: The benzylthiolate anion is a relatively good leaving group, stabilized by the sulfur atom's ability to accommodate a negative charge.
Kinetic studies on the reaction of other activated alkenes with nucleophiles often show second-order kinetics, being first-order in both the substrate and the nucleophile.
Hypothetical Rate Data for Nucleophilic Substitution
| Nucleophile | Solvent | Relative Rate Constant (k_rel) |
|---|---|---|
| Piperidine | Acetonitrile | High |
| Methoxide | Methanol | Moderate |
This table is illustrative and based on general principles of reactivity.
Radical Reactivity and Initiation in the Presence of Thioether Groups
The presence of thioether functionalities in this compound introduces potential pathways for radical reactivity. Thioethers can participate in radical reactions, for instance, through chain transfer mechanisms in radical polymerizations.
The olefinic bond, being electron-deficient, is generally less reactive towards radical addition compared to electron-rich olefins. However, radical reactions can be initiated at other sites in the molecule. The benzyl (B1604629) C-H bonds are susceptible to hydrogen abstraction by radical initiators, which would form a stabilized benzylic radical.
Furthermore, ketene dithioacetals can undergo anodic oxidation to form radical cations. These reactive intermediates can then participate in various reactions, including intramolecular cyclizations if a suitable reaction partner is present within the molecule.
In the context of acrylate polymerization, thioether groups can act as chain transfer agents. A propagating polymer radical can abstract a hydrogen atom from the carbon adjacent to the sulfur atom, terminating one polymer chain and creating a new radical on the thioether, which can then initiate a new polymer chain. This process can be used to control the molecular weight of the resulting polymer. The presence of the thioether groups in this compound could therefore influence its behavior in radical polymerization systems.
Homolytic Cleavage and Radical Generation
Homolytic cleavage, or homolysis, is a type of bond fission where a covalent bond breaks, and each fragment retains one of the bonding electrons, leading to the formation of two radicals. pressbooks.pubwikipedia.org This process is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). wikipedia.org In the structure of this compound, several bonds are potential candidates for homolytic cleavage.
The carbon-sulfur (C–S) and sulfur-benzyl (S–CH₂Ph) bonds are of particular interest. The bond dissociation energy (BDE) required to break a bond homolytically is a key indicator of its lability. wikipedia.org Generally, C–S bonds are weaker than C–C or C–H bonds, making them more susceptible to cleavage.
Two primary pathways for radical generation can be envisioned:
Cleavage of the Sulfur-Benzyl Bond: The S–CH₂Ph bond can undergo homolysis to generate a benzyl radical and a sulfur-centered radical. The benzyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This inherent stability of the resulting radical product lowers the activation energy for the cleavage process. nih.govresearchgate.net
Cleavage of the Vinyl-Sulfur Bond: The C=C–S bond could also cleave, though this is generally less favorable than the cleavage of a benzylic C-S bond.
The generation of radicals can also occur via addition reactions to the electron-deficient double bond. The cyano and ester groups strongly withdraw electron density, making the β-carbon of the acrylate moiety susceptible to attack by an initiating radical. This process is the first step in free-radical polymerization, a well-documented reaction for cyanoacrylates. nih.gov
Below is a table of estimated bond dissociation energies (BDEs) for the key bonds in this compound, illustrating the relative ease of cleavage.
| Bond Type | General BDE (kcal/mol) | Potential Radical Products | Stability of Radicals |
| C(vinyl)-S | ~70-75 | Vinyl radical + Thiyl radical | Moderate |
| S-CH₂Ph | ~65-70 | Thiyl radical + Benzyl radical | High (Benzyl radical is resonance-stabilized) |
| C-H (benzyl) | ~85-90 | Benzyl radical + H• | High (Benzyl radical is resonance-stabilized) |
| O-CH₃ | ~80-85 | Methoxy radical + Acyl radical | Moderate |
Note: These are generalized values and the actual BDEs in this specific molecule may vary.
Role of Thioether Groups in Radical Stabilization or Inhibition
Thioether groups, such as the dibenzylthio moieties in the target molecule, can play a dual role in radical reactions: they can either stabilize radical species or inhibit radical chain processes. researchgate.net
Radical Stabilization: Sulfur is known to stabilize adjacent radical centers. acs.org This stabilization arises from the ability of the sulfur atom's lone pair electrons to delocalize and overlap with the singly occupied molecular orbital of the radical. researchgate.net For instance, if a radical were to form on a carbon atom adjacent to the sulfur, the sulfur could donate electron density to stabilize it. Sulfur-centered radicals themselves are generally more stable than their oxygen-centered counterparts due to the higher polarizability and larger size of the sulfur atom. csbsju.edu
Radical Inhibition: Conversely, thioethers can act as radical inhibitors or chain transfer agents. nih.gov They can react with highly reactive propagating radicals in a chain reaction to form a more stable, less reactive sulfur-centered radical. This new radical may be unable to efficiently continue the chain propagation, effectively terminating or slowing down the reaction. This inhibitory effect is utilized in various industrial processes to control polymerization. nih.gov In the context of this compound, the thioether groups could potentially quench radical polymerization initiated at the double bond.
The table below summarizes the contrasting roles of the thioether groups.
| Role | Mechanism | Consequence |
| Radical Stabilization | Delocalization of adjacent radical center via lone pair donation from sulfur. | Increased lifetime and altered reactivity of the radical species. |
| Radical Inhibition | Reaction with a propagating radical to form a stable, non-propagating sulfur-centered radical (chain transfer). | Termination or retardation of radical chain reactions, such as polymerization. |
Cycloaddition Reactions and Other Pericyclic Processes
Pericyclic reactions are concerted chemical reactions that proceed through a cyclic transition state. msu.edu They are characterized by a reorganization of π and σ bonds without the formation of intermediates like radicals or ions. msu.edu The electronic nature of this compound makes it a prime candidate for several types of pericyclic reactions, most notably cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org The double bond in this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the cyano (-CN) and the methoxycarbonyl (-COOCH₃) groups. This makes it an excellent dienophile for reactions with electron-rich dienes (a "normal-demand" Diels-Alder reaction). wikipedia.org The reaction would lead to the formation of a six-membered cyclohexene (B86901) ring with a high degree of stereochemical control.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction occurs between a 1,3-dipole and a dipolarophile (in this case, the alkene moiety of the title compound) to form a five-membered heterocyclic ring. wikipedia.org The electron-deficient nature of the double bond in this compound makes it a highly reactive partner for a wide range of 1,3-dipoles, such as azides, nitrones, and nitrile oxides. ijrpc.com These reactions are a powerful tool for synthesizing complex heterocyclic structures. nih.gov
Other Pericyclic Processes: While less common, [2+2] cycloadditions are also possible. These reactions are typically thermally "forbidden" but can be achieved photochemically. nih.gov Under UV irradiation, this compound could potentially dimerize or react with other alkenes to form cyclobutane (B1203170) rings. nih.gov
The following table outlines potential cycloaddition reactions involving this compound as the 2π component.
| Reaction Type | Reactant Partner (Example) | Product Type |
| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene (Electron-rich diene) | Substituted cyclohexene |
| [3+2] 1,3-Dipolar | Phenyl azide (B81097) (1,3-dipole) | Triazoline ring |
| [3+2] 1,3-Dipolar | N-Benzyl-C-phenylnitrone (1,3-dipole) | Isoxazolidine ring |
| [2+2] Photochemical | Itself (dimerization) or another alkene | Substituted cyclobutane |
Polymerization Kinetics and Mechanisms of Methyl 3,3 Dibenzylthio 2 Cyanoacrylate
Anionic Polymerization Under Constrained Steric and Electronic Environments
The anionic polymerization of Methyl 3,3-dibenzylthio-2-cyanoacrylate is significantly influenced by the presence of two bulky benzylthio substituents at the β-position of the acrylate (B77674) backbone. These groups create a sterically hindered environment and modify the electronic properties of the monomer, leading to distinct polymerization behavior compared to conventional cyanoacrylates.
Initiation by Weak Bases and Surface Moisture: Modified Pathways
The initiation of anionic polymerization of cyanoacrylates is famously sensitive, often being triggered by weak bases such as residual water or amines. arkat-usa.org For this compound, this process is modified by the steric bulk of the benzylthio groups. While the strong electron-withdrawing nature of the cyano and acrylate groups still renders the β-carbon susceptible to nucleophilic attack, the approach of the initiating species is sterically impeded.
This steric hindrance can lead to a slower rate of initiation compared to less substituted cyanoacrylates. The initiation pathway may also be altered, potentially favoring smaller, more potent nucleophiles. Surface moisture can still act as an initiator, but the efficiency of initiation may be reduced due to the hydrophobic nature of the benzylthio groups, which can repel water molecules from the vicinity of the double bond.
A comparative study of initiation kinetics with different weak bases would likely show a strong dependence on the size of the nucleophile, as summarized in the hypothetical data in Table 1.
Table 1: Hypothetical Initiation Efficiency of Weak Bases for this compound Polymerization
| Initiator | Steric Bulk | Assumed Initiation Efficiency (%) |
|---|---|---|
| Hydroxide (B78521) Ion (from moisture) | Small | 85 |
| Ammonia | Small | 80 |
| Pyridine | Medium | 65 |
| Triethylamine | Large | 40 |
Propagation Challenges Due to β,β-Disubstitution
The propagation step in the anionic polymerization of this compound is where the impact of the β,β-disubstitution is most pronounced. The addition of each monomer unit to the growing polymer chain is a sterically demanding process. The bulky benzylthio groups on the incoming monomer must navigate the already crowded environment of the polymer chain end.
This steric hindrance leads to a significantly lower propagation rate constant (k_p) compared to monomers like methyl cyanoacrylate. The bulky substituents may also influence the tacticity of the resulting polymer, potentially favoring the formation of syndiotactic or atactic structures due to the energetic penalty of a meso placement of the side chains. The challenges in propagation can also lead to a lower degree of polymerization and a broader molecular weight distribution in uncontrolled anionic polymerizations.
Stability and Reactivity of the Propagating Carbanion
The propagating species in the anionic polymerization of cyanoacrylates is a carbanion stabilized by resonance with the cyano and carbonyl groups. pcbiochemres.com In the case of this compound, the sulfur atoms of the benzylthio groups can also participate in resonance stabilization of the carbanion through their lone pairs of electrons. This delocalization of the negative charge contributes to the stability of the propagating carbanion.
However, the steric crowding around the carbanionic center can also affect its reactivity. While electronically stabilized, the carbanion is sterically shielded, which, as mentioned, slows down the rate of propagation. This increased stability and reduced reactivity can make the polymerization more amenable to control under specific conditions, potentially leading to a "living" or "quasi-living" polymerization if chain transfer and termination reactions are minimized.
Chain Transfer and Termination in Modified Systems
Chain transfer and termination are critical events that determine the final molecular weight and structure of the polymer. nih.gov In the anionic polymerization of this compound, the stability of the propagating carbanion can reduce the likelihood of spontaneous termination. However, chain transfer to monomer, solvent, or impurities can still occur.
The presence of the benzylthio groups may introduce novel chain transfer pathways. For instance, chain transfer to the monomer could be more complex due to the various abstractable protons on the benzyl (B1604629) groups. Termination can be intentionally induced by the addition of protic agents or other electrophiles. The steric hindrance around the carbanion may necessitate the use of smaller, more reactive terminating agents to achieve efficient end-capping.
Controlled Radical Polymerization for Defined Architectures
To overcome the challenges of uncontrolled anionic polymerization and to synthesize well-defined polymer architectures, controlled radical polymerization (CRP) techniques are a viable alternative.
Effectiveness of RAFT and ATRP in Highly Substituted Systems
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for controlling the polymerization of a wide range of monomers. sigmaaldrich.com For a sterically hindered monomer like this compound, the success of these techniques would depend on the careful selection of the RAFT agent or the ATRP catalyst system.
In RAFT polymerization, the choice of the chain transfer agent (CTA) is crucial. A CTA with a high transfer constant would be necessary to effectively mediate the polymerization and ensure a narrow molecular weight distribution. The bulky substituents on the monomer would likely necessitate a CTA with a less sterically demanding R-group to facilitate the initial addition-fragmentation steps.
For ATRP, the catalyst system (typically a copper complex with a nitrogen-based ligand) would need to be highly active to overcome the steric hindrance of the monomer. A catalyst with a high equilibrium constant for activation would be required to maintain a sufficient concentration of growing radicals to ensure a reasonable polymerization rate. The steric bulk of the monomer could also lead to a slower deactivation step, potentially broadening the molecular weight distribution.
A hypothetical comparison of the expected outcomes of RAFT and ATRP for this monomer is presented in Table 2.
Table 2: Hypothetical Comparison of RAFT and ATRP for this compound Polymerization
| Technique | Key Parameter | Expected Outcome |
|---|---|---|
| RAFT | RAFT Agent (CTA) | Requires a highly active CTA with low steric hindrance. |
| Molecular Weight Control | Good, with a linear evolution of molecular weight with conversion. | |
| Polydispersity (PDI) | Expected to be low (< 1.3) with optimized conditions. | |
| ATRP | Catalyst System | Requires a highly active catalyst (e.g., CuBr/PMDETA). |
| Molecular Weight Control | Moderate to good, may be sensitive to catalyst concentration. | |
| Polydispersity (PDI) | May be slightly higher than RAFT due to potential for slower deactivation. |
In-depth Analysis of this compound Polymerization Obstructed by Lack of Scientific Data
A thorough investigation into the polymerization kinetics and mechanisms of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches of academic and research databases, no specific studies detailing the polymerization behavior of this particular monomer could be identified. The user's request for an article focusing solely on this compound cannot be fulfilled without violating the strict inclusion criteria of the prompt.
The planned article was to be structured around a detailed outline, including sections on the impact of the thioether functionality on radical livingness, the potential for zwitterionic polymerization, the influence of various polymerization conditions, and the characterization of the resulting polymer's microstructure. However, the absence of any published research on this compound makes it impossible to provide scientifically accurate and verifiable information for these sections.
While a considerable body of research exists on the polymerization of other cyanoacrylates, such as methyl 2-cyanoacrylate and n-butyl 2-cyanoacrylate, and on related monomers like methyl methacrylate, this information cannot be extrapolated to this compound without making unsubstantiated assumptions. The presence of the dibenzylthio functional group is expected to significantly influence the monomer's reactivity and the resulting polymer's properties, making direct comparisons to other cyanoacrylates scientifically unsound.
The user's explicit instruction to exclude any information not directly pertaining to this compound prevents the use of data from these related compounds as a substitute. To maintain the integrity of the requested scientific article and adhere to the user's constraints, the generation of the article cannot proceed. Further research and publication on the synthesis and polymerization of this compound are required before a comprehensive and accurate analysis can be provided.
Advanced Spectroscopic and Chromatographic Characterization of Methyl 3,3 Dibenzylthio 2 Cyanoacrylate and Its Polymers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Elucidation
High-resolution NMR spectroscopy is an essential technique for the unambiguous structural confirmation of the Methyl 3,3-dibenzylthio-2-cyanoacrylate monomer and for elucidating the microstructure of its resulting polymer.
For the monomer , ¹H NMR would be expected to show distinct signals corresponding to the methyl ester protons, the aromatic protons of the two benzyl (B1604629) groups, and the methylene (B1212753) protons of the benzyl groups. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. ¹³C NMR would provide data on the number and electronic environment of all carbon atoms, including the quaternary carbons of the acrylate (B77674) backbone, the nitrile carbon, the carbonyl carbon, and the carbons of the benzylthio substituents.
For the polymer , NMR analysis would be crucial to confirm the success of polymerization by observing the disappearance of vinyl proton and carbon signals present in the monomer and the appearance of signals corresponding to the new polymer backbone. Advanced 2D NMR techniques could provide information on the tacticity of the polymer chain, which influences its physical properties.
No specific experimental NMR data for this compound or its polymer were found in the available literature.
Advanced Mass Spectrometry Techniques for Molecular Weight and End-Group Analysis
Advanced mass spectrometry (MS) techniques are critical for determining the precise molecular weight of the this compound monomer and for analyzing the structure of its polymers, particularly regarding end-groups.
For the monomer , high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments would further validate the proposed structure by showing characteristic losses of fragments such as the benzylthio or methoxy groups.
For the polymer , techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI-MS) would be employed. These methods allow for the determination of the molecular weight of oligomers and can reveal the chemical nature of the end-groups, providing insight into the initiation and termination mechanisms of the polymerization process.
No specific experimental mass spectrometry data for this compound or its polymer were found in the available literature.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves to identify the functional groups present in both the monomer and the polymer, offering a molecular "fingerprint."
In the FTIR spectrum of the monomer, characteristic absorption bands would be expected for the nitrile group (C≡N), the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate, and vibrations associated with the aromatic rings of the benzyl groups. Upon polymerization, the most significant change would be the disappearance of the C=C stretching vibration, providing clear evidence of the reaction's progress.
Raman spectroscopy would provide complementary information. The C=C double bond and the C≡N triple bond, in particular, are expected to give strong Raman signals. st-andrews.ac.uknih.gov Monitoring the intensity decrease of the C=C band is a common method for studying the kinetics of cyanoacrylate polymerization. nih.gov
No specific experimental FTIR or Raman data for this compound or its polymer were found in the available literature.
X-ray Diffraction for Crystalline Structure Analysis of Monomer or Oligomers
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org
No specific experimental X-ray diffraction data for this compound or its oligomers were found in the available literature.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for analyzing the molecular weight characteristics of a polymer sample.
For poly(this compound) , GPC analysis would provide crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution, which is a key parameter influenced by the polymerization mechanism and conditions. A narrow PDI typically suggests a more controlled polymerization process. The results would be fundamental in correlating the polymer's molecular weight with its macroscopic properties.
No specific experimental GPC data for poly(this compound) were found in the available literature.
Thermogravimetric Analysis (TGA) for Polymer Thermal Degradation Mechanism Studies
Thermogravimetric Analysis (TGA) is used to study the thermal stability and degradation profile of polymeric materials.
A TGA experiment on poly(this compound) would involve heating the sample under a controlled atmosphere and measuring the change in mass as a function of temperature. The resulting thermogram would reveal the onset temperature of decomposition, the temperatures of maximum degradation rates, and the percentage of residual mass at high temperatures. For many polycyanoacrylates, thermal degradation often proceeds via an "unzipping" depolymerization process, yielding the original monomer. researchgate.net Analysis of the gases evolved during the TGA experiment, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer, could identify the degradation products and elucidate the specific degradation mechanism.
No specific experimental TGA data for poly(this compound) were found in the available literature.
Computational and Theoretical Investigations of Methyl 3,3 Dibenzylthio 2 Cyanoacrylate Systems
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to solve the electronic structure of molecules, providing detailed information about electron distribution, orbital energies, and molecular geometry. nih.govresearchgate.net
For Methyl 3,3-dibenzylthio-2-cyanoacrylate, DFT calculations can elucidate the influence of its unique substituents. The electron-withdrawing cyano (-CN) and methyl acrylate (B77674) (-COOCH₃) groups, combined with the bulky, electron-donating dibenzylthio [-S-CH₂(C₆H₅)]₂ groups, create a complex electronic environment. DFT calculations reveal the distribution of electron density and identify the most reactive sites within the molecule.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govnumberanalytics.com The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electrophilic and nucleophilic regions that are critical for predicting intermolecular interactions and the initial steps of polymerization. nih.gov
Conformational analysis via DFT is also essential. The two bulky benzylthio groups introduce significant steric hindrance, which dictates the molecule's preferred three-dimensional shape. numberanalytics.com By calculating the energies of various rotational isomers (conformers), the most stable, low-energy conformation can be identified. This information is critical, as the monomer's conformation can influence its packing in the bulk state and the stereochemistry of the resulting polymer chain.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are theoretical values based on typical results for substituted cyanoacrylates at the B3LYP/6-31G(d,p) level of theory.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability; involved in reactions with electrophiles. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability; target for nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability; a moderate gap suggests controlled reactivity. |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.9 eV | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics Simulations to Model Polymerization and Intermolecular Interactions
While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to model the behavior of a large ensemble of molecules over time. mdpi.com This technique is invaluable for studying the polymerization process and the resulting polymer's bulk properties. mdpi.comresearchgate.net
In the context of this compound, an MD simulation would typically start with a simulation box filled with many monomer molecules at a specified density and temperature. Using a classical force field to approximate the inter- and intramolecular forces, the simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. mdpi.com
MD simulations can model the entire lifecycle of polymerization:
Initiation: The introduction of an initiator species (like a nucleophile) and its initial interaction with a monomer.
Propagation: The sequential addition of monomers to the growing polymer chain, allowing researchers to observe chain growth dynamics, conformational changes, and the role of intermolecular forces.
Termination: The cessation of chain growth.
Table 2: Typical Parameters for an MD Simulation of Cyanoacrylate Polymerization
| Parameter | Example Value/Setting | Purpose |
| Force Field | OPLS-AA / AMBER | Defines the potential energy functions for atomic interactions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates ambient temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Time Step | 1-2 fs | The interval for integrating the equations of motion. |
| Simulation Duration | 50-200 ns | The total time simulated to observe the process of interest. |
Mechanistic Pathways Elucidation Through Transition State Calculations
To understand the precise mechanism of a chemical reaction, such as the individual steps in polymerization, researchers turn to transition state (TS) calculations. These are quantum chemical calculations that locate the highest energy point along the reaction coordinate between reactants and products. queensu.ca The energy of this transition state determines the activation energy (Ea) of the reaction, which is a key factor governing the reaction rate. chemrxiv.org
For this compound, which is expected to polymerize via an anionic mechanism typical for cyanoacrylates, TS calculations can elucidate the key steps: researchgate.netpcbiochemres.com
Initiation: A nucleophile attacks the electron-deficient β-carbon of the acrylate double bond. TS calculations can model the geometry and energy of this initial attack, confirming the preferred site of reaction.
Propagation: The carbanion formed at the α-carbon of the initiated monomer attacks another monomer. Calculations of the propagation transition state reveal the energetic barrier for chain growth. The steric bulk of the dibenzylthio groups is expected to significantly influence the geometry and energy of this transition state.
By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed. This allows for a definitive understanding of the reaction mechanism and helps identify the rate-determining step of the polymerization process.
Table 3: Hypothetical Activation Energies for Anionic Polymerization Steps (Note: Values are illustrative, based on computational studies of related acrylate systems.)
| Reaction Step | Reactants | Transition State | Products | Predicted Activation Energy (Ea) |
| Initiation | Monomer + OH⁻ | [Monomer---OH]‡ | Initiated Monomer Anion | ~5-10 kcal/mol |
| Propagation | Dimer Anion + Monomer | [Dimer---Monomer]‡ | Trimer Anion | ~7-15 kcal/mol |
Prediction of Polymerization Energetics and Kinetics
The propagation rate coefficient (k_p) and termination rate coefficient (k_t) are particularly important for understanding and controlling polymerization. mdpi.comnih.gov Computational chemistry allows for a systematic investigation of how modifications to the monomer structure affect these kinetic parameters. For this compound, the bulky side groups are predicted to lower the propagation rate coefficient (k_p) compared to less substituted cyanoacrylates like ethyl cyanoacrylate, due to increased steric hindrance around the reactive center.
Calorimetric studies, often simulated, can predict the heat of polymerization (ΔH_p), which is the enthalpy released during the reaction. Cyanoacrylate polymerization is known to be highly exothermic, and computational predictions of this value are important for managing the reaction on a larger scale. pcbiochemres.com
Table 4: Comparison of Predicted Kinetic Parameters with Known Cyanoacrylates (at 30°C)
| Monomer | Propagation Rate (k_p) (L·mol⁻¹·s⁻¹) | Termination Rate (k_t) (L·mol⁻¹·s⁻¹) | Predicted Influence of Substituents |
| Ethyl 2-cyanoacrylate | ~1600 nih.gov | ~4.1 x 10⁸ nih.gov | Baseline for comparison. |
| n-Butyl 2-cyanoacrylate | ~226 nih.gov | - | Longer alkyl chain slightly increases steric hindrance. |
| This compound | Predicted to be < 200 | Predicted to be lower | Significant steric hindrance from dibenzylthio groups is expected to slow propagation and potentially hinder termination events. |
Development of Predictive Models for Structure-Reactivity Relationships
The ultimate goal of these computational investigations is often the development of predictive models that link molecular structure to chemical reactivity. These Quantitative Structure-Reactivity Relationship (QSRR) models use descriptors calculated from computational methods to predict the behavior of new, unsynthesized molecules. scribd.commdpi.com
For a series of substituted cyanoacrylates, including this compound, a QSRR model could be built using a combination of descriptors:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, and the electrophilicity index can describe the electronic driving forces of the reaction. ms4sub.com
Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness of substituents can quantify the steric effects that hinder the approach to the reactive center. numberanalytics.com
Topological Descriptors: Parameters that describe molecular connectivity and branching.
By correlating these descriptors with experimentally determined or computationally predicted reaction rates for a set of known monomers, a statistical model can be generated. This model could then be used to predict the polymerization behavior of novel cyanoacrylate monomers, accelerating the design of new polymers with tailored properties without the need for extensive trial-and-error synthesis. The model would likely predict that the large steric profile of the dibenzylthio groups is the dominant factor controlling the polymerization kinetics of this compound. nih.gov
Table 5: Key Structural Features and Their Predicted Impact on Reactivity
| Structural Feature | Type | Predicted Impact on Reactivity |
| Cyano Group (-CN) | Electronic | Strong electron-withdrawing; increases electrophilicity of the double bond, making it susceptible to nucleophilic attack. |
| Methyl Acrylate Group | Electronic | Electron-withdrawing; contributes to the activation of the double bond for anionic polymerization. |
| Dibenzylthio Groups | Steric | High steric bulk; expected to hinder the approach of nucleophiles and growing polymer chains, thereby reducing the rate of polymerization. |
Emerging Research Directions and Advanced Applications of this compound in Polymer Science
Extensive research into the existing scientific literature and chemical databases has revealed a significant gap in information regarding the chemical compound “this compound” and its applications in polymer science. As of now, there is no available published research or data corresponding to the specific emerging research directions and advanced applications outlined in the requested article structure.
The fields of functional polymers, specialty monomers, high-performance materials, and smart materials are active areas of scientific inquiry. However, the role and application of this compound within these fields have not been documented in accessible scientific literature. Specifically, no research findings were located concerning the following topics for this particular compound:
Design of Functional Polymers with Tailored Properties via β,β-Disubstitution: There is no information on how the dibenzylthio groups at the beta position of this cyanoacrylate monomer influence polymer properties.
Integration into Specialty Monomers for Novel Polymer Architectures: The synthesis of specialty monomers incorporating this compound and their subsequent use in creating new polymer structures has not been reported.
Exploration in High-Performance Material Development: There are no studies indicating that this compound has been investigated for use in creating high-performance materials.
Development of Smart Materials or Responsive Systems: The potential for this compound to be used in the creation of smart or responsive materials is not documented.
Role in Mechanistic Understanding of Complex Polymerization Processes: No literature was found that discusses the use of this compound to study or understand complex polymerization mechanisms.
While the broader class of cyanoacrylates is well-studied, particularly in the context of adhesives, the specific β,β-dibenzylthio substitution makes this compound a unique molecule. The electronic and steric effects of the two benzylthio groups at the β-position of the acrylic double bond would be expected to significantly influence its reactivity and the properties of any resulting polymer. Trisubstituted ethylenes, a category to which this compound belongs, often exhibit low reactivity in radical homopolymerization due to steric hindrance. However, without specific experimental data, any discussion would be purely speculative.
Given the strict requirement for scientifically accurate and sourced information, and the absence of any research on this compound in the context of polymer science, it is not possible to generate the requested article. Further research and synthesis of this specific monomer are required before its potential applications in advanced polymer science can be determined and reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
